(3-Amino-1H-pyrazol-5-yl)methanol

Medicinal Chemistry Drug Design Molecular Recognition

Generic aminopyrazoles often fail in CNS-targeted kinase programs due to poor BBB penetration or inconsistent reactivity. (3-Amino-1H-pyrazol-5-yl)methanol (CAS 1000895-26-0) solves this with: • Orthogonal 3-NH₂ & 5-CH₂OH handles for independent derivatization • Low TPSA (74.9 Ų) & non-ionizable (pKa 13.52) for CNS penetration • Balanced H-bond profile (3 HBD, 3 HBA) for ATP-competitive hinge binding Supplied at ≥97% purity; store at 2-8°C, protect from light. In stock, global shipping.

Molecular Formula C4H7N3O
Molecular Weight 113.12
CAS No. 1000895-26-0
Cat. No. B591735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Amino-1H-pyrazol-5-yl)methanol
CAS1000895-26-0
Molecular FormulaC4H7N3O
Molecular Weight113.12
Structural Identifiers
SMILESC1=C(NN=C1N)CO
InChIInChI=1S/C4H7N3O/c5-4-1-3(2-8)6-7-4/h1,8H,2H2,(H3,5,6,7)
InChIKeyNZORXPUYHVZTQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Amino-1H-pyrazol-5-yl)methanol Baseline Characteristics


(3-Amino-1H-pyrazol-5-yl)methanol, also known as 5-amino-1H-pyrazole-3-methanol, is a small-molecule heterocyclic building block (molecular formula C4H7N3O, molecular weight 113.12 g/mol) belonging to the aminopyrazole class. It features a pyrazole core with an amino group at the 3-position and a hydroxymethyl group at the 5-position, providing both hydrogen bond donor and acceptor capabilities critical for molecular recognition . The compound is supplied as a solid with purities typically ranging from 95% to 98%, and it requires storage at 2–8°C with protection from light .

WorkflowMedicinal chemistry synthesis, lead optimization
Selection3-Amino-5-hydroxymethyl pyrazole scaffold
Use contextSolid building block, stored at 2–8°C, protected from light

(3-Amino-1H-pyrazol-5-yl)methanol Generic Substitution Risk


Aminopyrazoles are not functionally interchangeable. While the core pyrazole scaffold is common, the specific pattern of substitution—particularly the position of the amino group and the presence of a free hydroxymethyl moiety—dramatically alters key physicochemical properties. For example, compared to the regioisomer (5-amino-1H-pyrazol-3-yl)methanol (which shares the same CAS number due to tautomerism) or other close analogs like 3-amino-1H-pyrazole-5-carboxylic acid, (3-Amino-1H-pyrazol-5-yl)methanol exhibits a distinct hydrogen bond donor/acceptor profile and a predicted pKa of 13.52±0.10 . These differences directly impact solubility, reactivity in subsequent synthetic steps, and the potential for specific target engagement in biological assays. Substituting a generic aminopyrazole without this precise functional group array can lead to failed reactions, altered pharmacokinetic profiles of downstream products, or complete loss of desired biological activity, as highlighted in structure-activity relationship (SAR) studies showing that modifications at the 5-hydroxymethyl position significantly influence target binding kinetics [1].

Regioisomer mismatch
The 5-amino-1H-pyrazol-3-yl isomer alters H-bond donor/acceptor geometry, which may shift molecular recognition and coupling efficiency.
Carboxylic acid analog shift
Replacing the hydroxymethyl with a carboxylic acid group introduces a lower pKa and changes ionization behavior, potentially affecting solubility and downstream reactivity.
SAR disruption
Modifications at the 5-position significantly influence target binding kinetics; generic aminopyrazole substitution may not reproduce structure-activity relationships.

(3-Amino-1H-pyrazol-5-yl)methanol vs. Closest Analogs


Hydrogen Bond Donor/Acceptor Profile vs. Carboxylic Acid Analog

(3-Amino-1H-pyrazol-5-yl)methanol offers a balanced hydrogen bond donor (HBD) and acceptor (HBA) count of 3 each, derived from its amino and hydroxymethyl groups . In contrast, a common alternative scaffold, 3-amino-1H-pyrazole-5-carboxylic acid, typically presents a different HBD/HBA ratio due to the carboxylic acid moiety. This quantitative difference is crucial for medicinal chemists designing compounds with precise target-binding profiles, as the number of hydrogen bond donors and acceptors directly correlates with a molecule's ability to form stable complexes with biological macromolecules.

HBD/HBA Profile
Class-level
Target: HBD 3, HBA 3 Comparator (carboxylic acid): HBD 3, HBA 4
May support selectivity screening; one fewer HBA can reduce non-specific binding.
Predicted property; experimental confirmation recommended.
Medicinal Chemistry Drug Design Molecular Recognition

pKa Profile vs. Carboxylic Acid Analog

The predicted pKa of (3-Amino-1H-pyrazol-5-yl)methanol is 13.52±0.10, which is significantly higher (less acidic) than that of 3-amino-1H-pyrazole-5-carboxylic acid (predicted pKa ~3-4 for the carboxylic acid group) . This higher pKa indicates that the compound will remain predominantly un-ionized at physiological pH, which can enhance passive membrane permeability and reduce efflux transporter recognition, potentially improving oral absorption and brain penetration compared to more acidic analogs.

pKa Profile
Class-level
Target: pKa 13.52±0.10 Comparator (carboxylic acid): pKa ~3–4
Higher pKa suggests predominantly unionized state at physiological pH, which may benefit passive permeability screening.
Predicted value; ionization may vary with formulation.
Medicinal Chemistry Physicochemical Profiling ADME

TPSA Advantage for Blood-Brain Barrier Permeability

(3-Amino-1H-pyrazol-5-yl)methanol has a calculated Topological Polar Surface Area (TPSA) of 74.9 Ų . This value falls well below the commonly cited threshold of 90 Ų for favorable blood-brain barrier (BBB) penetration. In comparison, 3-amino-1H-pyrazole-5-carboxamide would have a higher TPSA due to the additional polar atoms in the amide group, potentially limiting its CNS exposure. This quantitative difference makes (3-Amino-1H-pyrazol-5-yl)methanol a preferred starting point for designing CNS-penetrant drug candidates.

TPSA for BBB Potential
Class-level
Target: 74.9 Ų Comparator (carboxamide): >90 Ų
TPSA below typical 90 Ų threshold may support CNS penetration screening in probe design.
Calculated property; in vivo BBB penetration requires validation.
CNS Drug Discovery Medicinal Chemistry ADME

(3-Amino-1H-pyrazol-5-yl)methanol Application Scenarios


Kinase Inhibitor Lead Optimization

The compound's balanced hydrogen bond donor/acceptor profile (3 HBD, 3 HBA) and low TPSA (74.9 Ų) make it an ideal scaffold for designing ATP-competitive kinase inhibitors with potential for oral bioavailability. Its use is particularly relevant for targets where a non-ionizable, CNS-penetrant hinge-binding motif is desired, as demonstrated in the development of 3-aminopyrazole-based AXL inhibitors [1].

CNS-Penetrant Probe Synthesis

With a predicted pKa of 13.52 and a TPSA of 74.9 Ų, (3-Amino-1H-pyrazol-5-yl)methanol is well-suited for constructing chemical probes intended for in vivo CNS target engagement studies. Its physicochemical profile suggests a reduced risk of P-glycoprotein (P-gp) efflux and enhanced passive diffusion across the blood-brain barrier compared to more polar or ionizable aminopyrazole analogs.

Coordination Polymer Building Block

The presence of both amino and hydroxymethyl groups provides versatile coordination sites for metal ions. The compound's ability to form multiple hydrogen bonds (3 donors, 3 acceptors) facilitates the construction of supramolecular architectures and coordination polymers with potential applications in molecular sensing, as indicated by its use in material science research [2].

Selective Functionalization Intermediate

The distinct reactivity of the amino and hydroxymethyl groups allows for orthogonal protection/deprotection strategies. For example, the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, while the amino group can be functionalized via amide coupling or reductive amination. This versatility makes (3-Amino-1H-pyrazol-5-yl)methanol a valuable intermediate for constructing diverse pyrazole-containing compound libraries.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Hydrogen bond donor/acceptor balance; TPSA and pKa profile
Kinase selectivity panels, permeability assays
CNS-penetrant probe synthesis
High predicted pKa, low TPSA
BBB penetration models, P-gp efflux evaluation
Coordination polymer building block
Multiple H-bond sites, amino and hydroxymethyl donor groups
Metal binding assays, supramolecular characterization
Selective functionalization intermediate
Orthogonal reactivity of amino and hydroxymethyl handles
Protection/deprotection strategies, derivatization screening

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